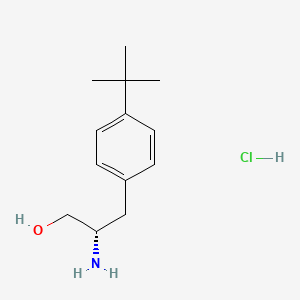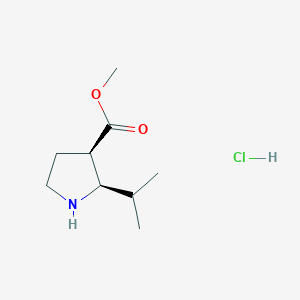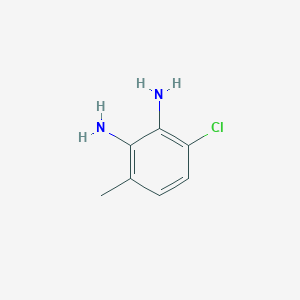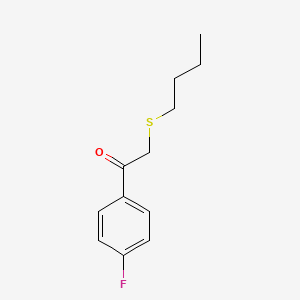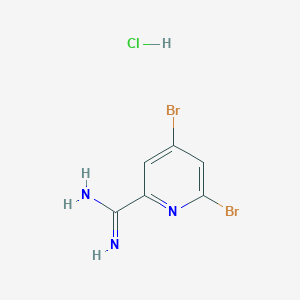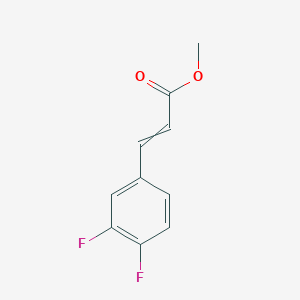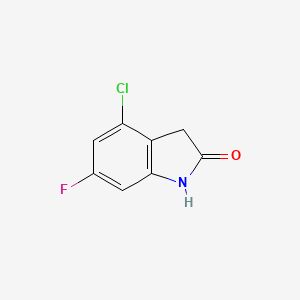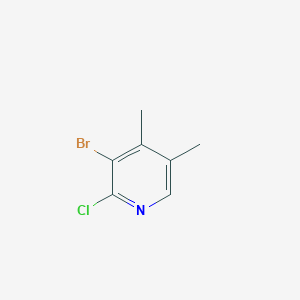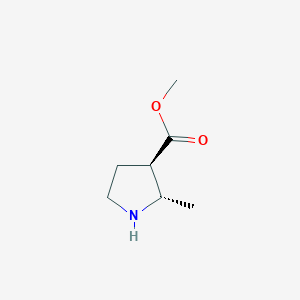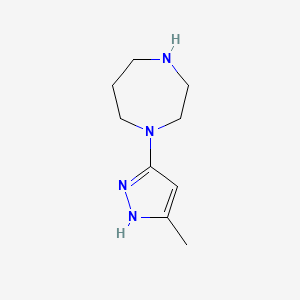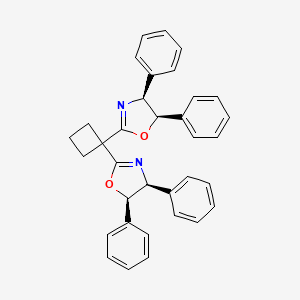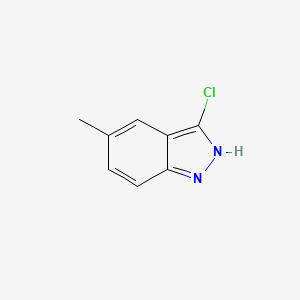
3-Chloro-5-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloroaniline with methylhydrazine in the presence of a suitable catalyst can lead to the formation of the desired indazole compound. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methyl-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of N-substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
- N-substituted derivatives
- Oxidized or reduced forms of the compound
- Cyclized heterocyclic structures
Scientific Research Applications
3-Chloro-5-methyl-1H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival . The compound’s molecular targets and pathways can vary based on its structural modifications and the biological context in which it is used.
Comparison with Similar Compounds
- 3-Chloro-1H-indazole
- 5-Methyl-1H-indazole
- 3-Bromo-5-methyl-1H-indazole
Comparison: 3-Chloro-5-methyl-1H-indazole is unique due to the presence of both a chlorine atom and a methyl group on the indazole ring. This combination of substituents can influence the compound’s reactivity and biological activity. For instance, the chlorine atom can participate in nucleophilic substitution reactions, while the methyl group can affect the compound’s lipophilicity and binding affinity to biological targets .
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
3-chloro-5-methyl-2H-indazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) |
InChI Key |
DVTKFHDZGBPPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



